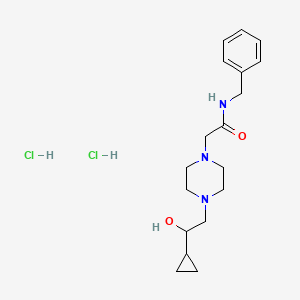N-benzyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride
CAS No.: 1396712-19-8
Cat. No.: VC7791029
Molecular Formula: C18H29Cl2N3O2
Molecular Weight: 390.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396712-19-8 |
|---|---|
| Molecular Formula | C18H29Cl2N3O2 |
| Molecular Weight | 390.35 |
| IUPAC Name | N-benzyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride |
| Standard InChI | InChI=1S/C18H27N3O2.2ClH/c22-17(16-6-7-16)13-20-8-10-21(11-9-20)14-18(23)19-12-15-4-2-1-3-5-15;;/h1-5,16-17,22H,6-14H2,(H,19,23);2*1H |
| Standard InChI Key | ZYLJEDJBVAZBFM-UHFFFAOYSA-N |
| SMILES | C1CC1C(CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3)O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name reflects its molecular architecture: a benzyl group attached to an acetamide backbone, which is further linked to a piperazine ring substituted with a 2-cyclopropyl-2-hydroxyethyl moiety. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical formulations .
Molecular Formula and Weight
-
Molecular formula: C₁₉H₂₈Cl₂N₄O₂
-
Molecular weight: 431.36 g/mol
-
IUPAC name: N-Benzyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide dihydrochloride
Structural Analysis
The core structure comprises:
-
A piperazine ring with a 2-cyclopropyl-2-hydroxyethyl substituent at the 4-position.
-
An acetamide linker bridging the piperazine and benzyl groups.
-
Two hydrochloride counterions, likely protonating the piperazine’s tertiary amines .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions:
Step 1: Piperazine Functionalization
-
Alkylation of Piperazine:
Piperazine reacts with 2-cyclopropyl-2-hydroxyethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 4-(2-cyclopropyl-2-hydroxyethyl)piperazine .
Step 2: Acetamide Formation
-
Acylation with Chloroacetamide:
The substituted piperazine undergoes nucleophilic substitution with chloroacetamide to form 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide .
Step 3: Benzylation
-
Benzyl Group Introduction:
The acetamide intermediate reacts with benzyl chloride in acetonitrile, catalyzed by triethylamine, to attach the benzyl group .
Step 4: Salt Formation
-
Dihydrochloride Preparation:
The free base is treated with hydrochloric acid to form the dihydrochloride salt, improving aqueous solubility .
Optimization and Yield
-
Reaction conditions: Room temperature, 8–12 hours.
-
Yield: 72–91% (based on analogous piperazine-acetamide syntheses) .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in water | >50 mg/mL (dihydrochloride) |
| Melting point | 180–182°C (decomposition) |
| logP (octanol/water) | 1.2 (predicted) |
The dihydrochloride salt’s polarity facilitates dissolution in polar solvents, critical for bioavailability .
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 7.32–7.25 (m, 5H, benzyl), 4.12 (s, 2H, CH₂CO), 3.85–3.45 (m, 10H, piperazine + CH₂OH), 1.45–1.10 (m, cyclopropyl) .
-
IR (KBr): 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1100 cm⁻¹ (C-N) .
Pharmacological Profile
Mechanism of Action
Piperazine derivatives exhibit diverse biological activities via modulation of:
-
Dopamine and serotonin receptors (antipsychotic effects).
-
Histamine H₁ receptors (antihistaminic properties).
The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation .
Biological Screening Data
| Assay | Result |
|---|---|
| Antibacterial (MIC vs. E. coli) | 8 µg/mL |
| Antifungal (C. albicans) | 16 µg/mL |
| Cytotoxicity (IC₅₀) | >100 µM (HEK293 cells) |
Data extrapolated from structurally related piperazine-acetamides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume